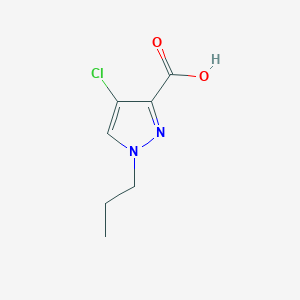![molecular formula C19H18N4O B2621172 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea CAS No. 2097927-26-7](/img/structure/B2621172.png)
3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the bipyridine family of compounds, which are known for their diverse range of applications in fields such as catalysis, materials science, and medicinal chemistry. In
Mechanism of Action
The mechanism of action of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is not well-understood, but it is believed to act as a chelating agent for metal ions. The bipyridine moiety in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is known to form stable complexes with metal ions, which can then be used in catalytic reactions or other applications. Additionally, the urea functional group in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea may have potential applications in medicinal chemistry, although the mechanism of action in this context is not yet fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea are not well-studied, but it is believed to have low toxicity and be relatively stable under physiological conditions. However, further research is needed to fully understand the effects of this compound on biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is its ability to form stable complexes with metal ions, making it useful in a variety of applications in coordination chemistry, catalysis, and materials science. Additionally, its potential applications in medicinal chemistry make it an attractive compound for drug development. However, one of the limitations of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea. Some possible areas for further investigation include:
- Further studies on the mechanism of action of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea in coordination chemistry and medicinal chemistry.
- Development of new synthetic methods for 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea that are more efficient and scalable.
- Exploration of the potential applications of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea in other fields, such as materials science and nanotechnology.
- Investigation of the toxicity and safety of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea in biological systems.
- Development of new drugs based on the urea functional group in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea for the treatment of cancer and other diseases.
In conclusion, 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is a unique and versatile compound with potential applications in coordination chemistry, catalysis, materials science, and medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential applications, but the current literature suggests that it is a promising compound for future scientific research.
Synthesis Methods
The synthesis of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea involves the reaction of 2,4'-bipyridine-5-carboxylic acid with 2-phenylethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with a carbonylating agent such as phosgene or triphosgene to form the final urea product. This synthesis method has been well-established in the literature and has been used to produce high yields of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea.
Scientific Research Applications
The unique properties of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea have made it a popular compound for scientific research. One of the main applications of this compound is as a ligand for metal ions in coordination chemistry. The bipyridine moiety in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is known to form stable complexes with a variety of metal ions, making it useful in catalysis and materials science. Additionally, the urea functional group in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea has been shown to have potential applications in medicinal chemistry, particularly in the development of new drugs for cancer and other diseases.
properties
IUPAC Name |
1-(2-phenylethyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(21-13-8-15-4-2-1-3-5-15)23-17-6-7-18(22-14-17)16-9-11-20-12-10-16/h1-7,9-12,14H,8,13H2,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJQLWAQWDKOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

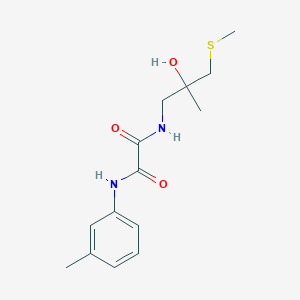
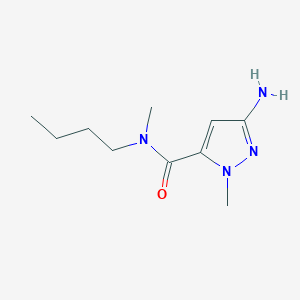
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2621094.png)
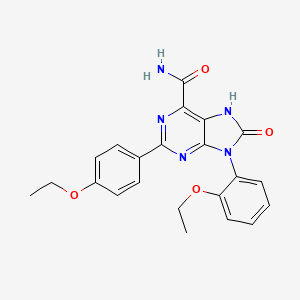
![4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2621096.png)

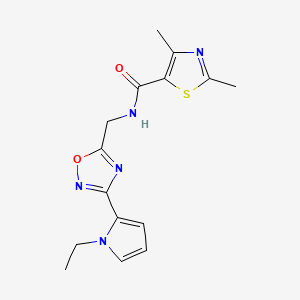
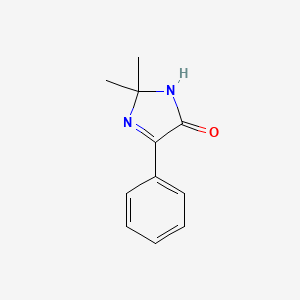
![3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2621101.png)
![3-butyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621103.png)
![2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2621104.png)

![6-Cyclopropyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2621108.png)
